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Introduction

The Histone-Lysine N-Methyltransferase 2A (KMT2A), also known as Mixed-Lineage Leukemia
(MLL) or HRX, is a critical epigenetic regulator involved in hematopoiesis, embryonic
development, and the maintenance of gene expression.[1] As a histone methyltransferase,
HRX specifically catalyzes the methylation of histone H3 at lysine 4 (H3K4), a mark associated
with active gene transcription.[2] The protein is post-translationally processed into an N-
terminal fragment (MLL-N) and a C-terminal fragment (MLL-C), which reassociate to form a
functional complex.[2] Dysregulation of HRX function, often due to chromosomal
translocations, is a hallmark of aggressive acute leukemias. Consequently, the availability of
highly pure and active recombinant HRX protein is essential for biochemical and structural
studies, inhibitor screening, and the development of novel therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for the
expression and purification of a recombinant fragment of the human HRX protein, specifically
the catalytically active SET domain, using an Escherichia coli expression system. The protocols
described herein are designed to yield high-purity protein suitable for a range of downstream
applications.
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Data Presentation: Quantitative Analysis of
Recombinant HRX (SET Domain) Production

The yield and purity of recombinant HRX can vary significantly based on the expression
construct, purification strategy, and culture conditions. The following table summarizes
representative quantitative data for the expression and purification of a GST-tagged HRX SET
domain from a 1-liter E. coli culture.
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Note: The specific activity of the purified protein should be determined using a validated
methyltransferase assay with a suitable substrate, such as a histone H3 peptide.

Experimental Protocols
Expression of GST-tagged HRX (SET Domain) in E. coli

This protocol describes the expression of a glutathione S-transferase (GST)-tagged HRX SET
domain in E. coli BL21(DE3) cells.

Materials:
o pGEX expression vector containing the human HRX SET domain sequence

e E. coli BL21(DE3) competent cells
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Luria-Bertani (LB) broth and agar plates
Ampicillin (100 mg/mL stock)
Isopropyl B-D-1-thiogalactopyranoside (IPTG) (1 M stock)

Terrific Broth (TB)

Procedure:

Transformation: Transform the pGEX-HRX-SET plasmid into competent E. coli BL21(DE3)
cells and plate on LB agar containing 100 pug/mL ampicillin. Incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 100 mL of LB medium with 100 pg/mL
ampicillin. Grow overnight at 37°C with vigorous shaking (200-250 rpm).

Expression Culture: Inoculate 1 L of Terrific Broth containing 100 pg/mL ampicillin with the
overnight starter culture.

Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600)
reaches 0.6-0.8. Reduce the temperature to 18°C and induce protein expression by adding
IPTG to a final concentration of 0.1 mM.

Harvesting: Continue to incubate the culture at 18°C for 16-18 hours with shaking. Harvest
the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and
store the cell pellet at -80°C.

Purification of GST-tagged HRX (SET Domain)

This multi-step purification protocol involves affinity, ion-exchange, and size-exclusion

chromatography.

2.1 Cell Lysis and Affinity Chromatography

Materials:

Lysis Buffer: 50 mM Tris-HCI pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-
100, and protease inhibitor cocktail.
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e Glutathione Agarose Resin
e Wash Buffer: 50 mM Tris-HCI pH 8.0, 150 mM NaCl, 1 mM DTT.

o Elution Buffer: 50 mM Tris-HCI pH 8.0, 150 mM NacCl, 10 mM reduced glutathione, 1 mM
DTT.

Procedure:

o Cell Lysis: Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of
culture. Lyse the cells by sonication on ice.

 Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
Collect the supernatant.

o Binding: Add the clarified lysate to pre-equilibrated Glutathione Agarose resin and incubate
at 4°C for 1-2 hours with gentle rotation.

e Washing: Wash the resin with 10-15 column volumes of Wash Buffer to remove non-
specifically bound proteins.

e Elution: Elute the GST-HRX-SET protein with 5-10 column volumes of Elution Buffer. Collect
fractions and analyze by SDS-PAGE.

2.2 lon-Exchange Chromatography (Anion Exchange)

Materials:

o |EX Buffer A (Binding Buffer): 20 mM Tris-HCI pH 8.0, 20 mM NaCl, 1 mM DTT.
o |EX Buffer B (Elution Buffer): 20 mM Tris-HCI pH 8.0, 1 M NaCl, 1 mM DTT.

e Anion exchange column (e.g., Q-Sepharose).

Procedure:

» Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step into IEX
Buffer A using a desalting column or dialysis.
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e Loading: Load the protein sample onto the anion exchange column pre-equilibrated with IEX
Buffer A.

e Washing: Wash the column with IEX Buffer A until the absorbance at 280 nm returns to
baseline.

» Elution: Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 10-20
column volumes. Collect fractions and analyze by SDS-PAGE.

2.3 Size-Exclusion Chromatography (Gel Filtration)

Materials:

o SEC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
e Size-exclusion column (e.g., Superdex 200).

Procedure:

» Concentration: Concentrate the pooled, purified fractions from the ion-exchange step using
an appropriate centrifugal filter device.

e Loading: Load the concentrated protein sample onto the size-exclusion column pre-
equilibrated with SEC Bulffer.

» Elution: Elute the protein with SEC Buffer at a constant flow rate. Collect fractions and
analyze by SDS-PAGE for purity. Pool the fractions containing the purified HRX-SET protein.

o Storage: Add glycerol to a final concentration of 10-20% and store the purified protein at
-80°C.

Visualizations
HRX/MLL Signaling Pathway in Hematopoiesis
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Caption: HRX/MLL signaling in normal hematopoiesis.
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Experimental Workflow for Recombinant HRX
Purification
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Caption: Workflow for recombinant HRX protein purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Updates in KMT2A Gene Rearrangement in Pediatric Acute Lymphoblastic Leukemia -
PMC [pmc.ncbi.nim.nih.gov]

2. KMT2A - Wikipedia [en.wikipedia.org]

3. Recombinant human KMT2A / MLL protein (Active) (ab268799) | Abcam [abcam.com]

To cite this document: BenchChem. [Application Notes and Protocols for Recombinant HRX
Protein Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177240#recombinant-hrx-protein-expression-and-
purification-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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